molecular formula C11H10N2O3S B3847896 UT-A1 inhibitor B2

UT-A1 inhibitor B2

Cat. No.: B3847896
M. Wt: 250.28 g/mol
InChI Key: SDQGQQHZHFJTTJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UT-A1 inhibitor B2 is a compound that targets the urea transporter protein A1 (UT-A1), which is primarily expressed in the kidney. Urea transporters play a crucial role in the urine concentration mechanism by facilitating the reabsorption of urea in the renal tubules. Inhibiting UT-A1 can lead to diuretic effects, making UT-A1 inhibitors potential candidates for the treatment of conditions such as edema and hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UT-A1 inhibitor B2 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

UT-A1 inhibitor B2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different levels of inhibitory activity and pharmacokinetic properties .

Scientific Research Applications

UT-A1 inhibitor B2 has a wide range of scientific research applications, including:

Mechanism of Action

UT-A1 inhibitor B2 exerts its effects by binding to the UT-A1 protein and blocking its function. This inhibition prevents the reabsorption of urea in the renal tubules, leading to increased urine output and reduced fluid retention. The molecular targets include specific binding sites on the UT-A1 protein, and the pathways involved are related to the regulation of water and electrolyte balance in the body .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to UT-A1 inhibitor B2 include other urea transporter inhibitors such as:

Uniqueness

This compound is unique in its high selectivity for the UT-A1 transporter, which makes it a valuable tool for studying the specific role of UT-A1 in renal physiology. Its selectivity also reduces the risk of off-target effects, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

(5E)-2-amino-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-7-4-2-3-6(9(7)14)5-8-10(15)13-11(12)17-8/h2-5,14H,1H3,(H2,12,13,15)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQGQQHZHFJTTJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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